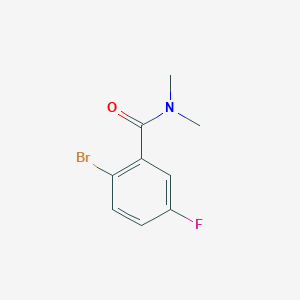

2-bromo-5-fluoro-N,N-dimethylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-fluoro-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO/c1-12(2)9(13)7-5-6(11)3-4-8(7)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJIURYDAGNDRMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640958 | |

| Record name | 2-Bromo-5-fluoro-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-08-5 | |

| Record name | 2-Bromo-5-fluoro-N,N-dimethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-fluoro-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-bromo-5-fluoro-N,N-dimethylbenzamide structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 2-bromo-5-fluoro-N,N-dimethylbenzamide

Introduction

In the landscape of pharmaceutical and materials science research, the precise and unambiguous determination of a molecule's structure is a foundational requirement. The biological activity, physical properties, and synthetic accessibility of a compound are all intrinsically linked to its three-dimensional architecture. This guide provides a comprehensive, technically-grounded walkthrough for the structure elucidation of 2-bromo-5-fluoro-N,N-dimethylbenzamide, a halogenated aromatic amide that serves as a representative model for complex small molecules encountered in drug discovery and fine chemical synthesis.

As a Senior Application Scientist, this document moves beyond a simple recitation of procedures. It delves into the why—the strategic rationale behind the selection of each analytical technique, the interpretation of the resulting data, and the synergistic interplay between different methods that culminates in a self-validating, high-confidence structural assignment. The workflow presented herein is designed to be a robust framework applicable to a wide range of similar synthetic intermediates and active pharmaceutical ingredients.

Chapter 1: Foundational Analysis: Mass Spectrometry (MS)

Principle & Rationale

The first step in characterizing any newly synthesized compound is to confirm its molecular weight. Mass spectrometry is the definitive technique for this purpose. For 2-bromo-5-fluoro-N,N-dimethylbenzamide, MS is particularly powerful due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in a highly characteristic "M" and "M+2" isotopic pattern in the mass spectrum, providing immediate evidence for the presence of a single bromine atom in the molecule.

The molecular formula for the target compound is C₉H₉BrFNO.

-

C: 9 x 12.011 = 108.099

-

H: 9 x 1.008 = 9.072

-

Br: 1 x 79.904 = 79.904

-

F: 1 x 18.998 = 18.998

-

N: 1 x 14.007 = 14.007

-

O: 1 x 15.999 = 15.999

-

Total Monoisotopic Mass: ~245.99 g/mol (using ⁷⁹Br) and ~247.99 g/mol (using ⁸¹Br)

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion mode, as the amide could potentially be protonated.

-

Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

-

Data Analysis: Identify the molecular ion peaks [M+H]⁺ and analyze their isotopic distribution.

Expected Data & Interpretation

The primary observation will be a pair of peaks of nearly equal intensity separated by 2 m/z units, corresponding to the protonated molecules containing ⁷⁹Br and ⁸¹Br.

| Ion | Description | Expected m/z | Relative Intensity |

| [M(⁷⁹Br)+H]⁺ | Molecular ion with ⁷⁹Br, protonated | ~246.00 | ~100% |

| [M(⁸¹Br)+H]⁺ | Molecular ion with ⁸¹Br, protonated | ~248.00 | ~98% |

The presence of this distinct doublet is a powerful and immediate confirmation that the compound has the correct molecular formula and contains one bromine atom.

Chapter 2: Functional Group Identification: Infrared (IR) Spectroscopy

Principle & Rationale

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally rapid and non-destructive method for identifying the presence of key functional groups. For 2-bromo-5-fluoro-N,N-dimethylbenzamide, IR spectroscopy serves to confirm the presence of the critical tertiary amide carbonyl group (C=O) and to verify the aromatic nature of the core structure.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid compound directly onto the ATR crystal.

-

Background Scan: Perform a background scan with a clean, empty crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Expected Data & Interpretation

The IR spectrum will provide a "fingerprint" of the molecule, with several key diagnostic peaks.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Significance |

| C=O Stretch | Tertiary Amide | ~1630-1660 | Confirms the presence of the amide carbonyl. The lower frequency (compared to a ketone) is due to resonance with the nitrogen lone pair. |

| C-H Stretch | Aromatic | ~3000-3100 | Indicates the presence of the benzene ring. |

| C-H Stretch | Aliphatic (CH₃) | ~2850-2960 | Corresponds to the N,N-dimethyl groups. |

| C-N Stretch | Amide | ~1250-1350 | Further evidence of the amide functionality. |

| C-F Stretch | Aryl-Fluoride | ~1200-1250 | Strong absorption confirming the C-F bond. |

| C-Br Stretch | Aryl-Bromide | ~500-600 | Confirms the C-Br bond, though may be in the fingerprint region. |

The combination of a strong amide carbonyl peak around 1645 cm⁻¹ with aromatic and aliphatic C-H stretches provides robust evidence for the gross structural features of the molecule.

Chapter 3: The Cornerstone of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule, revealing connectivity and stereochemistry. For 2-bromo-5-fluoro-N,N-dimethylbenzamide, ¹H and ¹³C NMR are indispensable for confirming the precise substitution pattern on the aromatic ring.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise and an appropriate relaxation delay.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This often requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

2D NMR (Optional but Recommended): Acquire COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to definitively map H-H and C-H correlations, respectively.

¹H NMR Spectroscopy: Mapping the Proton Environment

Rationale & Interpretation

The ¹H NMR spectrum reveals the chemical environment of every proton in the molecule. The key features to analyze are:

-

Chemical Shift (δ): The position of the signal on the x-axis, which indicates the electronic environment.

-

Integration: The area under the signal, which is proportional to the number of protons it represents.

-

Splitting Pattern (Multiplicity): The shape of the signal, which reveals the number of neighboring protons (and other coupled nuclei like ¹⁹F).

Predicted ¹H NMR Data (in CDCl₃, ~400 MHz)

| Proton(s) | Integration | Approx. δ (ppm) | Multiplicity | Coupling Constant(s) (J) | Rationale |

| Aromatic H (H6) | 1H | ~7.6-7.8 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 5-6 Hz | Deshielded by adjacent Br and ortho to the amide. Coupled to H4 (³J) and F (⁴J). |

| Aromatic H (H4) | 1H | ~7.2-7.4 | Triplet of doublets (td) or ddd | ³J(H-H) ≈ 8-9 Hz, ³J(H-F) ≈ 8-9 Hz, ⁵J(H-H) ≈ 2-3 Hz | Coupled to H6 (³J), F (³J), and H3 (⁵J). |

| Aromatic H (H3) | 1H | ~7.0-7.2 | Doublet of doublets (dd) | ⁴J(H-H) ≈ 2-3 Hz, ⁴J(H-F) ≈ 2-3 Hz | Ortho to the amide group. Coupled to H4 (⁴J) and F (⁴J). |

| N-CH₃ | 6H | ~2.8-3.1 | Two singlets (s) | N/A | Due to restricted rotation around the C-N amide bond, the two methyl groups are diastereotopic and appear as two distinct singlets. |

The complex splitting patterns of the aromatic protons are the most information-rich part of the spectrum. The presence of both H-H and H-F couplings is definitive proof of the relative positions of the substituents.

¹³C NMR Spectroscopy: Defining the Carbon Skeleton

Rationale & Interpretation

The ¹³C NMR spectrum reveals a signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment, and the presence of fluorine will introduce characteristic C-F coupling, which appears as doublets in the proton-decoupled spectrum.

Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz)

| Carbon | Approx. δ (ppm) | Multiplicity (due to C-F coupling) | Rationale |

| C=O | ~168-170 | Singlet (s) | Typical chemical shift for an amide carbonyl. |

| C5 | ~158-162 | Doublet (d), ¹J(C-F) ≈ 250 Hz | Directly attached to fluorine, resulting in a large one-bond coupling constant and significant deshielding. |

| C1 | ~138-142 | Doublet (d), ³J(C-F) ≈ 3-5 Hz | Amide-bearing carbon, showing a smaller three-bond coupling to fluorine. |

| C6 | ~128-132 | Doublet (d), ³J(C-F) ≈ 7-9 Hz | Methoxy-bearing carbon, showing a three-bond coupling to fluorine. |

| C3 | ~125-128 | Doublet (d), ²J(C-F) ≈ 20-25 Hz | Ortho to fluorine, resulting in a large two-bond coupling constant. |

| C4 | ~118-122 | Doublet (d), ²J(C-F) ≈ 20-25 Hz | Ortho to fluorine, also showing a large two-bond coupling. |

| C2 | ~115-118 | Doublet (d), ⁴J(C-F) ≈ 3-5 Hz | Bromo-bearing carbon, showing a small four-bond coupling to fluorine. |

| N-CH₃ | ~35-40 | Two singlets (s) | Diastereotopic methyl groups due to restricted amide bond rotation. |

The observation of six distinct aromatic carbon signals, five of which are split into doublets by the fluorine atom, provides irrefutable evidence for the proposed substitution pattern.

Chapter 4: The Elucidation Workflow: A Strategic Approach

The process of structure elucidation is a logical progression, where each experiment builds upon the last. The workflow is designed to move from broad, foundational information to fine-grained structural detail efficiently.

2-bromo-5-fluoro-N,N-dimethylbenzamide molecular weight

An In-depth Technical Guide to 2-bromo-5-fluoro-N,N-dimethylbenzamide: Physicochemical Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-bromo-5-fluoro-N,N-dimethylbenzamide, a halogenated aromatic amide of significant interest to the chemical and pharmaceutical industries. The central focus of this document is the compound's molecular weight, which is foundational to its stoichiometry, characterization, and application. We will delve into its physicochemical properties, present a validated synthetic pathway with mechanistic explanations, detail robust analytical methods for its characterization and quality control, explore its applications as a versatile synthetic intermediate, and provide essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in drug discovery and materials science who require a detailed understanding of this valuable chemical building block.

Introduction and Molecular Profile

2-bromo-5-fluoro-N,N-dimethylbenzamide is a substituted aromatic compound belonging to the benzamide class. Its structure is characterized by a benzene ring functionalized with a bromine atom at the second position, a fluorine atom at the fifth position, and an N,N-dimethylcarboxamide group at the primary position.[1] This specific arrangement of electron-withdrawing halogens and an amide group imparts distinct chemical properties, making it a valuable intermediate in organic synthesis.[1] Its utility is primarily seen in the construction of more complex molecules, where the bromine and fluorine atoms can be selectively functionalized, serving as handles for various cross-coupling and nucleophilic substitution reactions. Consequently, it has potential as a precursor for developing novel pharmaceutical agents, including antimicrobial and anticancer compounds, as well as new materials with tailored electronic properties.[1]

Physicochemical Properties and Molecular Weight

The cornerstone of any chemical synthesis or analysis is a precise understanding of the compound's molecular weight and physical properties. The molecular weight dictates molar calculations for reactions, while other properties influence choices regarding solvents, purification methods, and storage conditions.

Core Data Summary

All quantitative data for 2-bromo-5-fluoro-N,N-dimethylbenzamide are summarized in the table below for ease of reference.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrFNO | Smolecule[1] |

| Average Molecular Weight | 247.09 g/mol | Smolecule[1] |

| Monoisotopic (Exact) Mass | 245.9957 Da | PubChem[2] |

| IUPAC Name | 2-bromo-5-fluoro-N,N-dimethylbenzamide | - |

| CAS Number | 951884-08-5 | Smolecule[1] |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | - |

Determination of Molecular Weight

The average molecular weight (often referred to as molecular mass) is calculated by summing the atomic weights of all constituent atoms in the molecular formula (C₉H₁₀BrFNO). This value is crucial for converting between mass and moles in stoichiometric calculations for chemical reactions.

The monoisotopic mass, on the other hand, is calculated using the mass of the most abundant isotope of each element. This value is paramount in mass spectrometry, where it is experimentally verified to confirm the elemental composition of the synthesized compound.

Caption: Atomic contribution to the average molecular weight.

Synthesis and Mechanistic Considerations

A reliable synthetic protocol is essential for obtaining high-purity material for research and development. The most logical and common approach to synthesizing N,N-disubstituted benzamides is through the amidation of a corresponding benzoic acid derivative. This process involves activating the carboxylic acid to increase its electrophilicity, followed by a nucleophilic attack by the amine.

Sources

A Technical Guide to the Spectral Analysis of 2-bromo-5-fluoro-N,N-dimethylbenzamide: Elucidating Molecular Structure for Drug Discovery

This in-depth technical guide provides a comprehensive overview of the spectral data for 2-bromo-5-fluoro-N,N-dimethylbenzamide, a compound of interest in contemporary drug discovery and development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document elucidates the structural features of this molecule through the lens of modern spectroscopic techniques. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the unequivocal identification and characterization of this substituted benzamide.

Introduction: The Significance of Substituted Benzamides

Substituted benzamides represent a versatile class of compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry. The specific substitutions on the aromatic ring and the amide nitrogen profoundly influence their pharmacological profiles. 2-bromo-5-fluoro-N,N-dimethylbenzamide, with its unique pattern of halogen substitution, presents a compelling case for detailed structural analysis. Understanding its precise molecular architecture is paramount for predicting its interactions with biological targets and for the rational design of novel therapeutic agents.

Molecular Structure and Spectroscopic Overview

The structure of 2-bromo-5-fluoro-N,N-dimethylbenzamide is characterized by a benzene ring substituted with a bromine atom at the 2-position, a fluorine atom at the 5-position, and an N,N-dimethylcarboxamide group at the 1-position. This arrangement of substituents gives rise to a unique electronic and steric environment, which is reflected in its spectral data.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 2-bromo-5-fluoro-N,N-dimethylbenzamide, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Probing the Proton Environment

Theoretical Framework: The ¹H NMR spectrum of 2-bromo-5-fluoro-N,N-dimethylbenzamide is expected to exhibit distinct signals for the aromatic protons and the N-methyl protons. A key feature in the spectra of N,N-disubstituted amides is the restricted rotation around the amide C-N bond due to its partial double bond character.[1] This phenomenon, known as amide bond resonance, often leads to the observation of two separate signals for the N-methyl groups, as they are chemically non-equivalent.[1] The aromatic region will be influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the amide group. The coupling patterns between the aromatic protons will provide definitive information about their relative positions on the benzene ring.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.5-7.8 | m | 1H | Aromatic-H |

| ~ 7.2-7.4 | m | 1H | Aromatic-H |

| ~ 7.0-7.2 | m | 1H | Aromatic-H |

| ~ 3.1 | s | 3H | N-CH₃ |

| ~ 2.9 | s | 3H | N-CH₃ |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-bromo-5-fluoro-N,N-dimethylbenzamide in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules.[2]

-

Instrument Setup: The spectrum should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[2] The instrument is tuned to the proton frequency.

-

Data Acquisition: Acquire the spectrum at room temperature. A sufficient number of scans (typically 8-16) should be co-added to achieve an adequate signal-to-noise ratio.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Framework: The ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule. Due to the symmetry of the molecule, we expect to see distinct signals for the aromatic carbons and the N-methyl carbons. The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the bromine will be shifted to a lower field, while the carbon attached to the fluorine will show a characteristic splitting due to C-F coupling. The carbonyl carbon of the amide group will appear at a significantly downfield chemical shift. Similar to the ¹H NMR, the two N-methyl carbons may appear as distinct signals due to restricted rotation. A ¹³C NMR spectrum for the closely related 2-bromo-N,N-dimethylbenzamide is available and serves as an excellent reference.[3]

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ) ppm | Assignment |

| ~ 168 | C=O (Amide) |

| ~ 160 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~ 138 | C-Br |

| ~ 135 | Aromatic C-H |

| ~ 125 | Aromatic C-H |

| ~ 120 (d, ²JCF ≈ 20 Hz) | Aromatic C-H |

| ~ 118 | Aromatic C-C(O) |

| ~ 38 | N-CH₃ |

| ~ 35 | N-CH₃ |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

-

Instrument Setup: The spectrometer is tuned to the ¹³C frequency. Proton decoupling is typically employed to simplify the spectrum and enhance the signal-to-noise ratio, resulting in a spectrum where each carbon signal appears as a singlet (unless coupled to fluorine).

-

Data Acquisition: A larger number of scans is required due to the low natural abundance of ¹³C.

-

Data Processing: Similar to ¹H NMR, the data is processed through Fourier transformation, phasing, and baseline correction.

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.

Theoretical Framework: For 2-bromo-5-fluoro-N,N-dimethylbenzamide, electron ionization (EI) mass spectrometry is expected to produce a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity. The fragmentation of aromatic amides often involves cleavage of the C-N bond and the bond between the carbonyl carbon and the aromatic ring.[4]

Predicted Mass Spectrometry Data (EI):

| m/z | Interpretation |

| 245/247 | [M]⁺ (Molecular ion) |

| 201/203 | [M - N(CH₃)₂]⁺ |

| 173/175 | [M - N(CH₃)₂ - CO]⁺ |

| 72 | [C₄H₁₀N]⁺ |

| 44 | [N(CH₃)₂]⁺ |

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, more commonly, as the eluent from a gas chromatograph (GC-MS).[3]

-

Ionization: Electron ionization (EI) is a common method for small, volatile molecules.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Caption: Proposed fragmentation of 2-bromo-5-fluoro-N,N-dimethylbenzamide.

Part 3: Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent technique for identifying the functional groups present in a molecule.

Theoretical Framework: The IR spectrum of 2-bromo-5-fluoro-N,N-dimethylbenzamide will show characteristic absorption bands for the C=O stretching of the amide, C-N stretching, C-H stretching of the aromatic and methyl groups, and C-Br and C-F stretching. The position of the C=O stretching frequency is sensitive to the electronic effects of the substituents on the benzene ring.

Predicted Infrared (IR) Absorption Data:

| Wavenumber (cm⁻¹) | Vibration Type |

| ~ 3100-3000 | Aromatic C-H stretch |

| ~ 2950-2850 | Aliphatic C-H stretch (N-CH₃) |

| ~ 1650-1630 | C=O stretch (Amide I band) |

| ~ 1600, 1475 | Aromatic C=C stretch |

| ~ 1400 | C-N stretch |

| ~ 1250 | C-F stretch |

| ~ 680 | C-Br stretch |

Experimental Protocol for Infrared Spectroscopy:

-

Sample Preparation: For a solid sample, the most common method is the KBr pellet technique.[5] A small amount of the sample (1-2 mg) is finely ground with anhydrous KBr (100-200 mg) and pressed into a transparent disk.[5] Alternatively, a Nujol mull can be prepared.[5]

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the empty sample compartment or a pure KBr pellet is recorded first.

-

Data Acquisition: The sample is placed in the spectrometer's sample holder, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Conclusion

The comprehensive spectral analysis of 2-bromo-5-fluoro-N,N-dimethylbenzamide, utilizing ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, provides a detailed and unambiguous confirmation of its molecular structure. The predicted data, based on established spectroscopic principles and comparison with closely related analogs, offers a robust framework for the identification and characterization of this compound. These analytical techniques, when used in concert, are indispensable tools in the field of drug discovery, enabling chemists to verify the identity and purity of synthesized molecules and to understand their intrinsic properties.

References

-

PubChem. 2-bromo-N,N-dimethylbenzamide. National Center for Biotechnology Information. [Link]

-

Reddit. NMR spectrum of n,n-diethylbenzamidr. r/chemhelp. [Link]

-

Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Research Square. [Link]

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Institutes of Health. [Link]

-

College of Pharmacy-University of Mustansiriyah 5Th. Year- Practical advance pharmaceutical analysis – 2019. University of Mustansiriyah. [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. rsc.org [rsc.org]

- 3. 2-bromo-N,N-dimethylbenzamide | C9H10BrNO | CID 3264342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

2-bromo-5-fluoro-N,N-dimethylbenzamide 1H NMR spectrum analysis

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 2-bromo-5-fluoro-N,N-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For professionals in pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a critical step. This guide offers an in-depth analysis of the ¹H NMR spectrum of 2-bromo-5-fluoro-N,N-dimethylbenzamide, a polysubstituted aromatic amide. By dissecting the theoretical principles and predicting the spectral features, we aim to provide a comprehensive framework for interpreting complex NMR data with confidence and accuracy. This document moves beyond a simple recitation of data, explaining the causal relationships between molecular structure and spectral output, thereby empowering researchers to apply these principles to their own work.

Part 1: Foundational Principles Governing the ¹H NMR Spectrum

To accurately interpret the spectrum of 2-bromo-5-fluoro-N,N-dimethylbenzamide, a firm grasp of the core principles of ¹H NMR is essential. The key parameters—chemical shift, spin-spin coupling, and signal integration—are dictated by the unique electronic environment of each proton in the molecule.

The Role of Chemical Shift (δ)

The chemical shift of a proton is determined by the local magnetic field it experiences, which is a sum of the externally applied field and induced fields from surrounding electron clouds. Electron-withdrawing groups decrease the electron density around a nucleus, "deshielding" it from the applied magnetic field and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups increase electron density, "shielding" the nucleus and moving its signal to a lower chemical shift (upfield).[1][2]

In 2-bromo-5-fluoro-N,N-dimethylbenzamide, the aromatic protons are influenced by three distinct substituents:

-

-Br (Bromine): Inductively, bromine is an electron-withdrawing halogen. However, it possesses lone pairs that can be donated into the π-system via resonance, a weaker effect. Its primary influence is deshielding.

-

-F (Fluorine): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, leading to significant deshielding of nearby protons.[3] Like bromine, it has a weak resonance-donating effect.

-

-CON(CH₃)₂ (N,N-dimethylamide): This group is strongly electron-withdrawing due to the polarity of the carbonyl (C=O) bond. Furthermore, the carbonyl group exhibits significant magnetic anisotropy. Protons located in the plane of the amide group, particularly those ortho to it, are strongly deshielded.[4] This "anisotropic effect" arises from the induced magnetic field of the π-electrons in the C=O bond.[1][5]

Spin-Spin Coupling (J-coupling): The Connectivity Map

J-coupling, or scalar coupling, is the indirect interaction between nuclear spins mediated by the bonding electrons.[6] This interaction causes NMR signals to split into multiplets, providing direct evidence of through-bond connectivity. The magnitude of the coupling constant (J), measured in Hertz (Hz), is independent of the external magnetic field strength.

-

Proton-Proton (H-H) Coupling: In aromatic systems, the magnitude of ³J (ortho), ⁴J (meta), and ⁵J (para) couplings are distinct and diagnostic.

-

³J_ortho_ ≈ 7–10 Hz

-

⁴J_meta_ ≈ 2–3 Hz

-

⁵J_para_ ≈ 0–1 Hz

-

-

Proton-Fluorine (H-F) Coupling: The ¹⁹F nucleus has a spin of I = ½, just like a proton, and therefore couples to protons. This coupling can occur over multiple bonds and is often significant in magnitude.[7][8][9]

-

³J_ortho_ (H-C-C-F) ≈ 6–10 Hz

-

⁴J_meta_ (H-C-C-C-F) ≈ 2–4 Hz

-

⁵J_para_ (H-C-C-C-C-F) ≈ 1-2 Hz While through-space H-F coupling is known, particularly when a proton and fluorine atom are held in close proximity, the interactions in this molecule are well-described by the through-bond mechanism.[10][11]

-

Rotational Isomerism in the N,N-dimethylamide Moiety

A critical feature of amides is the restricted rotation around the carbonyl-nitrogen (C-N) bond. This is due to the delocalization of the nitrogen lone pair into the carbonyl π-system, giving the C-N bond partial double-bond character.[12] Consequently, the two methyl groups on the nitrogen are not chemically equivalent at room temperature. One methyl group is cis to the carbonyl oxygen, while the other is trans. This inequivalence results in two distinct signals in the ¹H NMR spectrum, a phenomenon commonly observed in N,N-dimethylformamide (DMF) and N,N-dimethylacetamide.[13][14]

Part 2: Predictive Analysis of the ¹H NMR Spectrum

Based on the principles outlined above, we can predict the ¹H NMR spectrum of 2-bromo-5-fluoro-N,N-dimethylbenzamide.

Molecular Structure and Proton Numbering:

(Note: Standard IUPAC numbering is used for the aromatic ring. H(x) refers to the proton at position x. The methyl groups are labeled a and b.)

The spectrum will feature two distinct regions: the aromatic region, containing signals for H-3, H-4, and H-6, and the aliphatic region, with signals for the two N-methyl groups.

The Aromatic Region (δ ≈ 7.0–8.0 ppm)

The combined electron-withdrawing effects of the substituents will shift all aromatic protons downfield relative to benzene (δ 7.27 ppm).[2][15]

-

Proton H-3: This proton is ortho to the strongly deshielding amide group and meta to the fluorine. It is expected to be the most downfield of the aromatic protons.

-

Multiplicity: It will be split by H-4 (³J_ortho_ H-H) and by the fluorine at C-5 (⁴J_meta_ H-F).

-

Predicted Signal: A doublet of doublets (dd).

-

-

Proton H-4: This proton is positioned ortho to the fluorine and meta to both the bromine and the amide group.

-

Multiplicity: It will experience a large splitting from the ortho fluorine (³J_ortho_ H-F) and a smaller splitting from the ortho H-3 (³J_ortho_ H-H). Coupling to H-6 (⁵J_para_ H-H) is expected to be negligible.

-

Predicted Signal: A doublet of doublets (dd). Due to the similar positions relative to electron-withdrawing groups, its chemical shift will be close to that of H-6.

-

-

Proton H-6: This proton is flanked by two halogens, ortho to both bromine and fluorine.

-

Multiplicity: It will be split by the ortho fluorine (³J_ortho_ H-F). Any coupling to H-4 (⁵J_para_ H-H) will likely not be resolved.

-

Predicted Signal: A doublet, although further small splitting from the meta H-4 might cause slight broadening. Given the proximity to two electronegative atoms, it will be significantly downfield.

-

The Aliphatic Region (δ ≈ 2.8–3.2 ppm)

As established, the two N-methyl groups are chemically inequivalent due to restricted C-N bond rotation.

-

N-CH₃ (a) and N-CH₃ (b):

-

Multiplicity: Since there are no adjacent protons, both signals will be singlets.

-

Predicted Signal: Two distinct singlets. The chemical shifts for N,N-dimethylbenzamide itself are reported around δ 2.96 and 3.10 ppm.[16] The substitution pattern on the ring may cause a slight deviation from these values.

-

Summary of Predicted Spectral Data

The following table summarizes the anticipated ¹H NMR data for 2-bromo-5-fluoro-N,N-dimethylbenzamide.

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constants (J) in Hz |

| H-3 | 7.6 - 7.8 | dd | ³J(H3-H4) ≈ 8-9 Hz; ⁴J(H3-F) ≈ 2-3 Hz |

| H-4 | 7.2 - 7.4 | dd | ³J(H4-H3) ≈ 8-9 Hz; ³J(H4-F) ≈ 6-8 Hz |

| H-6 | 7.3 - 7.5 | d | ³J(H6-F) ≈ 6-8 Hz |

| N-CH₃ (a) | ~3.1 | s | - |

| N-CH₃ (b) | ~2.9 | s | - |

Part 3: Experimental Design and Validation

A robust experimental protocol is the foundation of trustworthy data. The following section details a self-validating methodology for acquiring and confirming the ¹H NMR spectrum.

Recommended Experimental Protocol

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 2-bromo-5-fluoro-N,N-dimethylbenzamide.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice due to its ability to dissolve a wide range of organic compounds and its single residual peak (δ ~7.26 ppm) that does not typically interfere with the aromatic signals of interest.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition (400 MHz Spectrometer):

-

Experiment: Standard ¹H acquisition.

-

Number of Scans (NS): 16. This provides a good signal-to-noise ratio for a sample of this concentration.

-

Relaxation Delay (D1): 2 seconds. A delay of 1-2 seconds is generally sufficient for protons in small molecules to fully relax between pulses, ensuring accurate signal integration.

-

Acquisition Time (AT): ~4 seconds. This determines the digital resolution of the spectrum.

-

Spectral Width (SW): 0-12 ppm. This range comfortably covers both the aliphatic and aromatic regions.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Carefully phase correct the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Reference the spectrum by setting the TMS peak to δ 0.00 ppm.

-

Integrate all signals. The aromatic signals (H-3, H-4, H-6) should each integrate to 1H, and the methyl signals should each integrate to 3H.

-

Workflow for Spectral Acquisition and Analysis

The logical flow from sample to final interpreted spectrum is crucial for ensuring data integrity.

Caption: Aromatic spin system of the title compound.

Conclusion

The ¹H NMR spectrum of 2-bromo-5-fluoro-N,N-dimethylbenzamide is a rich source of structural information, governed by a confluence of electronic, steric, and anisotropic effects. A systematic analysis, grounded in fundamental NMR principles, allows for a confident prediction of its key features: three distinct signals in the aromatic region, each with characteristic splitting due to H-H and H-F coupling, and two sharp singlets in the aliphatic region arising from the magnetically inequivalent N-methyl groups. This guide provides the theoretical foundation and practical methodology for researchers to not only interpret this specific spectrum but also to apply these analytical strategies to other complex molecules encountered in their research and development endeavors.

References

-

Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine Coupling Constants. Progress in NMR Spectroscopy, 10, 83-756.

-

University College London. (n.d.). Chemical shifts. UCL Chemistry Department. [Link]

-

LordMorio. (2021). Comment on "NMR spectrum of n,n-diethylbenzamidr". Reddit. [Link]

-

Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 38(7), 570-579. [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Kubicki, D. J., et al. (2021). Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society, 143(46), 19369–19374. [Link]

-

Abraham, R. J., & Mobli, M. (2007). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 45(10), 865-871. [Link]

-

WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Abraham, R. J., & Mobli, M. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling study. Magnetic Resonance in Chemistry, 42(5), 436-444. [Link]

-

Chemistry LibreTexts. (2023, January 29). J-Coupling (Scalar). [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 19F NMR Coupling Constants. University of Wisconsin-Madison. [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.8: Diamagnetic Anisotropy. [Link]

-

Organic Chemistry by Clayden. (2020, December 27). Chapter 11: Proton Nuclear Magnetic Resonance | Alkene Benzene Region. YouTube. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of dimethylamine. [Link]

-

Taylor & Francis Online. (2019, January 3). Through-space spin–spin coupling constants involving fluorine: benchmarking DFT functionals. [Link]

-

The Organic Chemistry Tutor. (2019, January 1). Diamagnetic Anisotropy - H NMR Spectroscopy - Organic Chemistry. YouTube. [Link]

-

Reddy, M. S., et al. (2021). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Catalysis Letters, 151, 2345–2356. [Link]

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. eclass.uoa.gr [eclass.uoa.gr]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tandfonline.com [tandfonline.com]

- 12. reddit.com [reddit.com]

- 13. N,N-Dimethylformamide(68-12-2) 1H NMR spectrum [chemicalbook.com]

- 14. N,N-Dimethylacetamide(127-19-5) 1H NMR spectrum [chemicalbook.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. rsc.org [rsc.org]

An In-Depth Technical Guide to Investigating the Potential Mechanism of Action of 2-bromo-5-fluoro-N,N-dimethylbenzamide

Foreword: Charting a Course for a Novel Benzamide Derivative

To the researchers, scientists, and drug development professionals who endeavor to translate molecular novelty into therapeutic reality, this guide offers a structured and technically rigorous framework for elucidating the potential mechanism of action of 2-bromo-5-fluoro-N,N-dimethylbenzamide. As this compound is not extensively characterized in current scientific literature, our approach will be one of hypothesis-driven investigation, grounded in the established pharmacology of the broader benzamide class of molecules.

This document eschews a conventional template in favor of a bespoke investigative strategy. We will leverage established principles of medicinal chemistry and molecular pharmacology to propose and systematically test plausible biological activities. Our narrative is built upon a foundation of scientific integrity, emphasizing the rationale behind experimental choices and the importance of self-validating protocols. Every assertion and proposed methodology is substantiated by authoritative sources to ensure a trustworthy and robust scientific exploration.

Section 1: Molecular Profile and Mechanistic Considerations

2-bromo-5-fluoro-N,N-dimethylbenzamide is a halogenated aromatic amide. Its core benzamide structure is a common scaffold in a variety of biologically active compounds. The presence and positioning of the bromo and fluoro substituents, along with the N,N-dimethylated amide, are key determinants of its potential biological interactions. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to protein targets[1][2].

Given the known activities of other benzamide derivatives, we will explore three primary, plausible mechanisms of action for 2-bromo-5-fluoro-N,N-dimethylbenzamide:

-

Hypothesis 1: Inhibition of Histone Deacetylases (HDACs)

-

Hypothesis 2: Modulation of the Androgen Receptor (AR)

-

Hypothesis 3: Inhibition of Acetylcholinesterase (AChE)

The following sections will detail the scientific rationale for each hypothesis and provide a comprehensive, stepwise experimental plan to rigorously test each possibility.

Section 2: Hypothesis 1: Inhibition of Histone Deacetylases (HDACs)

Scientific Rationale

Benzamide derivatives are a well-established class of HDAC inhibitors.[3] These compounds typically function by chelating the zinc ion within the catalytic site of HDAC enzymes, leading to an accumulation of acetylated histones and other proteins.[4][5] This, in turn, alters gene expression, often resulting in cell cycle arrest, differentiation, and apoptosis in cancer cells.[6][7] The carbonyl group of the benzamide scaffold is often crucial for this zinc-binding activity.[3] The aromatic ring and its substituents contribute to binding affinity and selectivity for different HDAC isoforms.[3]

The structure of 2-bromo-5-fluoro-N,N-dimethylbenzamide, with its core benzamide moiety, makes it a candidate for HDAC inhibition. The electron-withdrawing nature of the halogen substituents could influence the electronic properties of the carbonyl group and its interaction with the zinc cofactor.

Experimental Validation Workflow

A multi-tiered approach, starting with broad screening and progressing to more specific cellular and mechanistic assays, is recommended.

Figure 1: Experimental workflow for investigating HDAC inhibition.

Detailed Experimental Protocols

2.3.1 Tier 1: In Vitro Screening

-

Protocol 2.3.1.1: Total HDAC Activity Assay

-

Objective: To determine if 2-bromo-5-fluoro-N,N-dimethylbenzamide inhibits the activity of a mixture of HDAC enzymes in a cell-free system.

-

Methodology: Utilize a commercially available fluorogenic HDAC activity assay kit.[8][9]

-

Prepare a dilution series of the test compound (e.g., from 1 nM to 100 µM).

-

In a 96-well plate, incubate the test compound with a broad-spectrum HDAC enzyme preparation and an acetylated fluorogenic substrate.

-

After a defined incubation period, add the developer solution, which generates a fluorescent signal only from deacetylated substrate.

-

Measure fluorescence using a plate reader (e.g., excitation 360 nm, emission 460 nm).

-

Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

-

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

-

-

Protocol 2.3.1.2: HDAC Isoform Selectivity Profiling

-

Objective: To identify which specific HDAC isoforms (if any) are inhibited by the compound.

-

Methodology: If activity is confirmed in the total HDAC assay, screen the compound against a panel of purified recombinant human HDAC isoforms (e.g., HDAC1, 2, 3, 6, 8) using isoform-specific assay kits or a contract research organization service.[10][11]

-

Data Analysis: Determine the IC50 value for each isoform and create a selectivity profile.

-

2.3.2 Tier 2: Cell-Based Assays

-

Protocol 2.3.2.1: Cellular Histone Acetylation Assay (Western Blot)

-

Objective: To determine if the compound increases histone acetylation in a cellular context.

-

Methodology:

-

Treat a relevant cancer cell line (e.g., HeLa, HCT116) with varying concentrations of the test compound for a specified time (e.g., 24 hours).

-

Lyse the cells and extract total protein.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for acetylated histone H3 (Ac-H3) and total histone H3 (as a loading control).

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

-

Data Analysis: Quantify the band intensities to determine the relative increase in histone acetylation.

-

-

Protocol 2.3.2.2: Cell Proliferation/Viability Assay

-

Objective: To assess the effect of the compound on the growth and viability of cancer cells.

-

Methodology:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a dose-response of the test compound for 72 hours.

-

Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.

-

-

Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

-

2.3.3 Tier 3: Mechanistic Studies

-

Protocol 2.3.3.1: Gene Expression Analysis (qPCR)

-

Objective: To investigate the effect of the compound on the expression of HDAC target genes.

-

Methodology:

-

Treat cells with the compound at its IC50 concentration for 24 hours.

-

Isolate total RNA and synthesize cDNA.

-

Perform quantitative PCR (qPCR) to measure the expression levels of key cell cycle regulatory genes, such as CDKN1A (p21).[6]

-

-

Data Analysis: Normalize the expression of the target gene to a housekeeping gene and calculate the fold change compared to vehicle-treated cells.

-

-

Protocol 2.3.3.2: Cell Cycle Analysis

-

Objective: To determine if the compound induces cell cycle arrest.

-

Methodology:

-

Treat cells with the compound for 24-48 hours.

-

Harvest the cells, fix them in ethanol, and stain with propidium iodide.

-

Analyze the DNA content of the cells by flow cytometry.

-

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

-

Section 3: Hypothesis 2: Modulation of the Androgen Receptor (AR)

Scientific Rationale

The androgen receptor is a nuclear hormone receptor that plays a critical role in the development and progression of prostate cancer. Modulators of AR activity, including antagonists and selective androgen receptor modulators (SARMs), are of significant therapeutic interest.[12][13][14] Some nonsteroidal AR modulators share structural similarities with benzamide derivatives.[12] The interaction of these ligands with the AR can either block the binding of endogenous androgens (antagonism) or elicit tissue-selective anabolic effects (agonism/partial agonism).[15]

The planar aromatic ring and the potential for hydrogen bonding from the amide group in 2-bromo-5-fluoro-N,N-dimethylbenzamide suggest it could fit within the ligand-binding pocket of the AR. The halogen substituents could further influence binding affinity and specificity.

Experimental Validation Workflow

Figure 2: Experimental workflow for investigating androgen receptor modulation.

Detailed Experimental Protocols

3.3.1 Tier 1: In Vitro Binding

-

Protocol 3.3.1.1: AR Competitive Binding Assay

-

Objective: To determine if the compound binds to the androgen receptor.

-

Methodology: Use a commercially available AR competitive binding assay kit. This typically involves incubating a source of AR (e.g., recombinant protein or cell lysate) with a radiolabeled or fluorescently labeled androgen (e.g., [3H]-R1881) in the presence of increasing concentrations of the test compound.

-

Data Analysis: Measure the displacement of the labeled ligand and calculate the Ki or IC50 value for the test compound.

-

3.3.2 Tier 2: Cell-Based Reporter Assays

-

Protocol 3.3.2.1: AR Agonist/Antagonist Reporter Gene Assay

-

Objective: To determine if the compound acts as an agonist or antagonist of AR-mediated transcription.

-

Methodology: Use a cell line that stably or transiently expresses the human AR and a reporter gene (e.g., luciferase) under the control of an androgen-responsive element (ARE).[16][17][18]

-

Agonist Mode: Treat the cells with a dose-response of the test compound and measure reporter gene activity after 24 hours.

-

Antagonist Mode: Co-treat the cells with a fixed concentration of a known AR agonist (e.g., dihydrotestosterone, DHT) and a dose-response of the test compound. Measure the inhibition of agonist-induced reporter activity.

-

-

Data Analysis:

-

Agonist: Calculate the EC50 value.

-

Antagonist: Calculate the IC50 value.

-

-

3.3.3 Tier 3: Functional Cellular Assays

-

Protocol 3.3.3.1: Prostate Cancer Cell Proliferation Assay

-

Objective: To assess the effect of the compound on the growth of androgen-sensitive prostate cancer cells.

-

Methodology:

-

Use an androgen-dependent prostate cancer cell line (e.g., LNCaP).

-

Culture the cells in androgen-depleted medium.

-

Treat the cells with the test compound alone (to test for agonist activity) or in combination with DHT (to test for antagonist activity).

-

Measure cell proliferation after 5-7 days using a viability assay.

-

-

Data Analysis: Determine if the compound inhibits DHT-stimulated growth (antagonism) or stimulates growth on its own (agonism).

-

-

Protocol 3.3.3.2: AR Target Gene Expression

-

Objective: To confirm that the compound modulates the expression of endogenous AR target genes.

-

Methodology:

-

Treat LNCaP cells with the compound (agonist or antagonist mode as determined previously).

-

Isolate RNA and perform qPCR to measure the expression of well-known AR target genes, such as KLK3 (prostate-specific antigen, PSA).

-

-

Data Analysis: Calculate the fold change in gene expression relative to the appropriate controls.

-

Section 4: Hypothesis 3: Inhibition of Acetylcholinesterase (AChE)

Scientific Rationale

Acetylcholinesterase is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibitors of AChE are used in the treatment of Alzheimer's disease.[19] Several studies have reported that benzamide and related structures can exhibit AChE inhibitory activity.[20][21][22] The mechanism often involves binding to the catalytic or peripheral anionic site of the enzyme.[19][21]

The N,N-dimethylamine moiety present in 2-bromo-5-fluoro-N,N-dimethylbenzamide is a structural feature found in some AChE inhibitors.[20][22] Therefore, it is plausible that this compound could interact with and inhibit AChE.

Experimental Validation Workflow

Figure 3: Experimental workflow for investigating acetylcholinesterase inhibition.

Detailed Experimental Protocols

4.3.1 Tier 1: In Vitro Enzyme Assay

-

Protocol 4.3.1.1: Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Objective: To quantify the inhibitory effect of the compound on AChE activity.

-

Methodology:

-

This colorimetric assay is based on the reaction of thiocholine (a product of acetylcholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

-

In a 96-well plate, pre-incubate purified AChE (e.g., from electric eel or human recombinant) with a dilution series of the test compound.

-

Initiate the reaction by adding the substrate acetylthiocholine and DTNB.

-

Monitor the increase in absorbance at 412 nm over time using a plate reader.

-

Include a known AChE inhibitor (e.g., Donepezil) as a positive control.

-

-

Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value.

-

4.3.2 Tier 2: Selectivity and Kinetics

-

Protocol 4.3.2.1: Butyrylcholinesterase (BChE) Counter-Screen

-

Objective: To determine the selectivity of the compound for AChE over the related enzyme BChE.

-

Methodology: Perform the Ellman's assay as described above, but use purified BChE and the substrate butyrylthiocholine.

-

Data Analysis: Calculate the IC50 for BChE inhibition and determine the selectivity index (IC50 BChE / IC50 AChE).

-

-

Protocol 4.3.2.2: Enzyme Kinetic Studies

-

Objective: To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, mixed).

-

Methodology:

-

Perform the AChE inhibition assay using a range of substrate concentrations in the presence of several fixed concentrations of the inhibitor.

-

Measure the initial reaction velocities.

-

-

Data Analysis: Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the mode of inhibition and the inhibition constant (Ki).

-

4.3.3 Tier 3: Ex Vivo Validation

-

Protocol 4.3.3.1: Brain/Blood Cholinesterase Activity Assay

-

Objective: To determine if the compound can inhibit cholinesterase activity in a biological matrix, which provides an early indication of bioavailability and target engagement.

-

Methodology:

-

Administer the compound to laboratory animals (e.g., Wistar rats) via an appropriate route.[23]

-

At a specified time point, collect brain tissue and blood samples.[23]

-

Prepare brain homogenates and separate plasma/erythrocytes.

-

Measure AChE and/or BChE activity in these preparations using the Ellman's method.

-

-

Data Analysis: Compare the enzyme activity in treated animals to that in vehicle-treated controls to determine the percent inhibition.

-

Section 5: Data Summary and Interpretation

To facilitate a clear interpretation of the results, all quantitative data should be systematically tabulated.

Table 1: Summary of In Vitro Potency and Selectivity

| Hypothesis | Primary Assay | Target | IC50 / EC50 / Ki (µM) | Selectivity |

| HDAC Inhibition | Total HDAC Activity | Total HDACs | ||

| Isoform Profiling | HDAC1 | |||

| HDAC2 | ||||

| HDAC3 | ||||

| HDAC6 | ||||

| AR Modulation | AR Binding | Androgen Receptor | ||

| AR Reporter (Agonist) | Androgen Receptor | N/A | ||

| AR Reporter (Antagonist) | Androgen Receptor | N/A | ||

| AChE Inhibition | Ellman's Assay | Acetylcholinesterase | ||

| BChE Counter-Screen | Butyrylcholinesterase | BChE/AChE Ratio |

Section 6: Conclusion and Future Directions

This guide provides a comprehensive and technically sound framework for the initial investigation into the mechanism of action of 2-bromo-5-fluoro-N,N-dimethylbenzamide. The proposed workflows are designed to systematically test the most plausible hypotheses based on the compound's chemical structure and the known pharmacology of the benzamide class.

Positive results in any of these investigative arms will provide a strong foundation for more advanced preclinical studies, including lead optimization, pharmacokinetic and pharmacodynamic profiling, and in vivo efficacy studies in relevant disease models. Conversely, a lack of significant activity in these assays would suggest that the compound may operate through a novel mechanism not covered here, necessitating broader phenotypic screening approaches.

By adhering to this structured, evidence-based approach, researchers can efficiently and rigorously characterize the biological activity of this novel chemical entity, paving the way for its potential development as a therapeutic agent.

References

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (n.d.). MDPI. [Link]

-

Cell-based assays for screening androgen receptor ligands. (n.d.). PMC - NIH. [Link]

-

Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (n.d.). PubMed. [Link]

-

Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies. (n.d.). NIH. [Link]

-

Halogenases: a palette of emerging opportunities for synthetic biology–synthetic chemistry and C–H functionalisation. (2021). Chemical Society Reviews (RSC Publishing). [Link]

-

Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. (n.d.). PubMed Central. [Link]

-

Validation of Acetylcholinesterase Inhibition Machine Learning Models for Multiple Species. (2023). ACS Publications. [Link]

-

The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay. (n.d.). PMC - NIH. [Link]

-

Nonsteroidal Selective Androgen Receptor Modulators (SARMs): Dissociating the Anabolic and Androgenic Activities of the Androgen Receptor for Therapeutic Benefit. (n.d.). ACS Publications. [Link]

-

An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. (2017). PLOS One. [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). PMC - NIH. [Link]

-

Identification of novel acetylcholinesterase inhibitors designed by pharmacophore-based virtual screening, molecular docking and bioassay. (n.d.). PubMed Central. [Link]

-

Histone deacetylase inhibitor. (n.d.). Wikipedia. [Link]

-

In Vitro Histone Deacetylase Activity Screening: Making a Case for Better Assays. (n.d.). SpringerLink. [Link]

-

Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. (2019). MDPI. [Link]

-

(PDF) Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (2025). ResearchGate. [Link]

-

Discovery AND Therapeutic Promise OF Selective Androgen Receptor Modulators. (n.d.). NIH. [Link]

-

Optimizing androgen receptor prioritization using high-throughput assay-based activity models. (2024). Frontiers. [Link]

-

Validation of Acetylcholinesterase Inhibition Machine Learning Models for Multiple Species. (2023). Semantic Scholar. [Link]

-

Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). (n.d.). EpigenTek. [Link]

-

Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. (n.d.). SpringerLink. [Link]

-

Selective androgen receptor modulators in preclinical and clinical development. (2025). NIH. [Link]

-

1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. (n.d.). MDPI. [Link]

-

Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (n.d.). NIH. [Link]

-

Validation of Acetylcholinesterase Inhibition Machine Learning Models for Multiple Species. (2023). Semantic Scholar. [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). PubMed. [Link]

-

Selective androgen receptor modulators: a critical appraisal. (2025). Frontiers. [Link]

-

The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). MDPI. [Link]

-

Selecting a minimal set of androgen receptor assays for screening chemicals. (2020). PMC - NIH. [Link]

-

Validation of Cholinesterase (Acetyl and Butyryl) Activity Estimation in the Blood and Brain of Wistar Rats. (2015). SciSpace. [Link]

-

Histone Deacetylase (HDAC) Assay Services. (n.d.). Reaction Biology. [Link]

-

The Effect of Halogenation on the Antimicrobial Activity, Antibiofilm Activity, Cytotoxicity and Proteolytic Stability of the Antimicrobial Peptide Jelleine-I. (2018). PubMed. [Link]

-

Development of a novel cell based androgen screening model. (n.d.). PMC - NIH. [Link]

Sources

- 1. Halogenases: a palette of emerging opportunities for synthetic biology–synthetic chemistry and C–H functionalisation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01551B [pubs.rsc.org]

- 2. The effect of halogenation on the antimicrobial activity, antibiofilm activity, cytotoxicity and proteolytic stability of the antimicrobial peptide Jelleine-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 8. caymanchem.com [caymanchem.com]

- 9. epigentek.com [epigentek.com]

- 10. The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reactionbiology.com [reactionbiology.com]

- 12. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Selective androgen receptor modulators: a critical appraisal [frontiersin.org]

- 16. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]

- 18. Development of a novel cell based androgen screening model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scispace.com [scispace.com]

Navigating the Chemical Maze: A Technical Guide to the Biological Activity of Halogenated Benzamides

For Researchers, Scientists, and Drug Development Professionals

Foreword

The introduction of halogen atoms into a pharmacophore is a time-honored strategy in medicinal chemistry, often yielding profound effects on a molecule's pharmacokinetic and pharmacodynamic properties. Halogenated benzamides, a versatile class of compounds, are a testament to this principle. From potent antipsychotics to targeted anticancer agents, their diverse biological activities have cemented their place in modern drug discovery. This guide, designed for the discerning researcher, delves into the core principles governing the biological activity of these fascinating molecules. We will traverse from fundamental structure-activity relationships to the practicalities of experimental validation, providing a comprehensive roadmap for navigating this complex chemical space. Our focus will be on not just the "what," but the "why"—the underlying rationale that transforms a simple chemical modification into a life-altering therapeutic.

The Halogen Effect: More Than Just a Bulky Group

The strategic placement of a halogen (fluorine, chlorine, bromine, or iodine) on the benzamide scaffold can dramatically influence its biological profile. This is not merely a steric effect; halogens introduce a unique combination of electronic and lipophilic properties that modulate target binding, membrane permeability, and metabolic stability.

-

Inductive Effects and pKa Modulation: The high electronegativity of halogens, particularly fluorine, can significantly lower the pKa of nearby acidic or basic centers. This alteration in ionization state can be the difference between a tight and a weak receptor-ligand interaction. For instance, the introduction of a chlorine atom in the ortho position of the benzoyl ring can enhance the acidity of the amide proton, potentially favoring a specific hydrogen bonding network within a target protein's active site.

-

Halogen Bonding: A Directional, Non-Covalent Force: Far from being a simple van der Waals interaction, halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom and a nucleophilic site on a biological macromolecule. This "sigma-hole" phenomenon has gained increasing recognition as a critical determinant of ligand affinity and selectivity. The strength of this bond is influenced by the polarizability of the halogen (I > Br > Cl > F), offering a tunable parameter for optimizing target engagement.

-

Lipophilicity and Membrane Permeability: Halogenation generally increases the lipophilicity of a molecule, a key factor in its ability to cross cellular membranes and the blood-brain barrier. This is particularly relevant for centrally acting agents like antipsychotics. However, excessive lipophilicity can lead to off-target effects and poor pharmacokinetic profiles. The choice of halogen and its position must be carefully balanced to achieve the desired "drug-like" properties.

-

Metabolic Stability: The introduction of a halogen can block sites of oxidative metabolism, thereby increasing the metabolic stability and in vivo half-life of a compound. For example, fluorination of a metabolically labile aromatic ring can prevent its hydroxylation by cytochrome P450 enzymes.

Key Biological Targets and Therapeutic Applications

The versatility of the halogenated benzamide scaffold is reflected in the wide array of biological targets it can be engineered to engage.

Dopamine D2 Receptor Antagonists: The Bedrock of Antipsychotic Therapy

A significant number of atypical antipsychotics are halogenated benzamides. These drugs primarily exert their therapeutic effect by antagonizing dopamine D2 receptors in the mesolimbic pathway of the brain. The benzamide moiety often serves as a crucial pharmacophore, with the halogen substituent fine-tuning the affinity and selectivity for the D2 receptor over other dopamine receptor subtypes and off-targets like serotonin receptors.

-

Remoxipride , a substituted benzamide, showcases the impact of bromine substitution on its D2 receptor binding profile.

PARP Inhibitors: A New Frontier in Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in DNA repair mechanisms, particularly those harboring BRCA1/2 mutations. Several potent PARP inhibitors feature a halogenated benzamide core. In this context, the benzamide group often mimics the nicotinamide portion of the NAD+ cofactor, while the halogenated ring system occupies an adjacent hydrophobic pocket, contributing to the high affinity and selectivity of these inhibitors.

-

Olaparib , the first-in-class PARP inhibitor, incorporates a fluorinated benzamide moiety that is critical for its potent enzymatic inhibition and clinical efficacy.

Other Emerging Applications

The modular nature of the halogenated benzamide scaffold has led to its exploration in a variety of other therapeutic areas, including:

-

Antimicrobial Agents: Novel halogenated benzamides have demonstrated promising activity against a range of bacterial and fungal pathogens.[1]

-

Ion Channel Modulators: Specific substitution patterns can yield compounds that selectively modulate the activity of ion channels, with potential applications in cardiovascular and neurological disorders.

-

Enzyme Inhibitors: Beyond PARP, halogenated benzamides have been investigated as inhibitors of various other enzymes, including kinases and proteases.

Experimental Workflow for Investigating Biological Activity

A robust and logical experimental cascade is essential for elucidating the biological activity of novel halogenated benzamides. The following workflow provides a comprehensive framework, from initial screening to in-depth mechanistic studies.

Sources

Methodological & Application

Application Notes and Protocols for the Direct Amidation Synthesis of N,N-Dimethylbenzamides

Abstract

The synthesis of N,N-dimethylbenzamides represents a cornerstone of amide bond formation, a critical transformation in medicinal chemistry and drug development. This comprehensive guide provides an in-depth exploration of the experimental procedures for the direct amidation of benzoic acid derivatives with dimethylamine. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, offering a comparative analysis of common coupling reagents and providing detailed, field-tested protocols. Intended for researchers, scientists, and professionals in drug development, these notes are designed to empower the user with the knowledge to not only successfully synthesize N,N-dimethylbenzamides but also to troubleshoot and adapt these methodologies for their specific research needs.

Introduction: The Significance and Challenge of Direct Amidation

The amide bond is a ubiquitous functional group in pharmaceuticals, agrochemicals, and polymers. Consequently, the efficient and reliable formation of amides is of paramount importance in organic synthesis. The direct condensation of a carboxylic acid with an amine to form an amide is the most atom-economical approach. However, this seemingly straightforward reaction is often challenging due to the formation of a thermodynamically stable and non-reactive ammonium carboxylate salt.[1][2][3] To overcome this hurdle, a variety of activating agents, commonly known as coupling reagents, are employed to convert the carboxylic acid into a more electrophilic species, thereby facilitating nucleophilic attack by the amine.

This guide will focus on the synthesis of N,N-dimethylbenzamides, a common structural motif in many biologically active molecules. We will delve into the mechanistic rationale behind the use of popular coupling reagents and provide detailed, step-by-step protocols for their practical implementation.

The Heart of the Reaction: Understanding Amide Coupling Mechanisms

The success of a direct amidation reaction hinges on the effective activation of the carboxylic acid. This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group. While numerous coupling reagents exist, they generally operate through the formation of a highly reactive intermediate.

Carbodiimide-Mediated Coupling

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are widely used dehydrating agents that facilitate amide bond formation.[1][4] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to furnish the desired amide and a urea byproduct.

To enhance the efficiency of the coupling and suppress side reactions, such as the formation of an N-acylurea byproduct, an additive like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is often included.[5] These additives react with the O-acylisourea intermediate to form an active ester, which is more stable than the O-acylisourea but still highly reactive towards amines.

Caption: Carbodiimide-mediated amidation workflow.

Uronium/Aminium and Phosphonium Salt-Based Coupling

Uronium/aminium salts, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are highly efficient coupling reagents.[1][6] These reagents react with the carboxylic acid in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to form an active ester intermediate in situ. These active esters are then readily attacked by the amine to yield the amide product.

Caption: Uronium/Phosphonium salt-mediated amidation.

Comparative Overview of Common Coupling Reagents

The choice of coupling reagent can significantly impact the yield, purity, and cost-effectiveness of the synthesis. Below is a comparative table of commonly used reagents for the synthesis of N,N-dimethylbenzamides.

| Coupling Reagent | Advantages | Disadvantages | Typical Reaction Conditions |